Ethyl 2-(dimethoxyphosphoryl)propanoate
Description
Ethyl 2-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by a propanoate backbone with a dimethoxyphosphoryl group (-PO(OCH₃)₂) at the 2-position and an ethyl ester group (-COOEt). Its molecular formula is C₈H₁₇O₆P, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of phosphorylated derivatives for pharmaceuticals or agrochemicals . The compound’s reactivity and applications are influenced by the electron-withdrawing phosphoryl group and the steric effects of its substituents.
Properties
CAS No. |
80673-78-5 |
|---|---|
Molecular Formula |
C7H15O5P |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
ethyl 2-dimethoxyphosphorylpropanoate |
InChI |
InChI=1S/C7H15O5P/c1-5-12-7(8)6(2)13(9,10-3)11-4/h6H,5H2,1-4H3 |
InChI Key |
NGVPDNCPLJLUKE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)P(=O)(OC)OC |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OC)OC |
Other CAS No. |
80673-78-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-(Diethoxyphosphoryl)propanoate
- Molecular Formula : C₉H₁₉O₆P
- Key Differences: Replaces the dimethoxy (-OCH₃) groups on the phosphoryl moiety with diethoxy (-OCH₂CH₃) groups. Increased lipophilicity due to longer alkyl chains on the phosphoryl group, enhancing solubility in non-polar solvents .
- Applications : Widely used in chemical synthesis as a precursor for phosphonate esters. Its diethoxy groups offer slower hydrolysis rates compared to dimethoxy analogs, improving stability in aqueous conditions .
Methyl 3-(Dimethoxyphosphinyl)propanoate (CAS 18733-15-8)
Ethyl 2-(Diethoxyphosphoryl)-3-(p-tolyl)propanoate
Fenoxaprop Ethyl Ester (Agrochemical Derivative)
- Molecular Formula: C₁₈H₁₆ClNO₅
- Key Differences: Contains a phenoxy-phenoxy substituent instead of a phosphoryl group, critical for herbicidal activity. Lacks phosphorus, relying on ester cleavage for activation in plants .
- Applications: Commercial herbicide targeting grass weeds, highlighting how propanoate backbone modifications dictate agrochemical utility .
Structural and Functional Analysis Table
Key Findings and Implications
Phosphoryl Group Substituents: Dimethoxy analogs (e.g., this compound) exhibit higher polarity and faster hydrolysis than diethoxy derivatives, making them suitable for reactions requiring rapid activation . Diethoxy groups enhance lipophilicity and stability, favoring prolonged shelf life in agrochemical formulations .
Ester Group Influence :
- Ethyl esters generally offer better hydrolytic stability than methyl esters , which degrade more readily in acidic/basic conditions .
Substituent Positioning :
- Phosphoryl groups at the 2-position (vs. 3-position) create steric hindrance near the ester, altering reactivity in nucleophilic substitutions .
Aryl Modifications :
- Aryl-substituted derivatives (e.g., p-tolyl) are prioritized in drug discovery for their ability to engage in hydrophobic interactions with enzyme active sites .
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